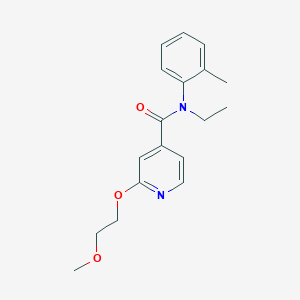

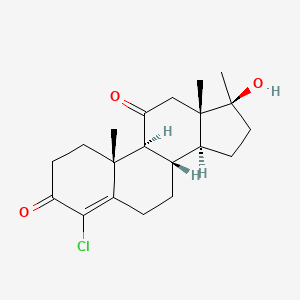

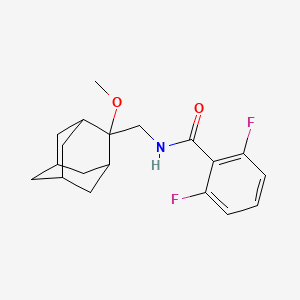

![molecular formula C12H18BF5KNO2 B2639321 Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate CAS No. 2416056-40-9](/img/structure/B2639321.png)

Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate is a chemical compound with the molecular formula C12H20BF3KNO2 . It is a product that is related to patent products .

Synthesis Analysis

The synthesis of this compound might involve the use of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid . This method is described as having low viscosity, high thermal stability, and demonstrating a catalytic effect . The study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .Chemical Reactions Analysis

The chemical reactions involving this compound might be related to the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides . This process is accelerated within 10 minutes in almost all the cases studied compared to conventional methods that require 2-5 hours and use high concentrations of TFA .Scientific Research Applications

Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

The compound can be used for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid . This process is described as having low viscosity, high thermal stability, and demonstrating a catalytic effect .

Extraction of Water Soluble Polar Organic Molecules

The compound extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids . This could be particularly useful in the field of biochemistry where extraction of such molecules is often required.

Synthesis of N-tert-butoxycarbonyl (BOC) Protected Compounds

The compound can be used in the synthesis of N-tert-butoxycarbonyl (BOC) protected compounds . These compounds are built from the Lindqvist-type hexavanadate .

Visible-Light-Induced Decarboxylative C3-Difluoroarylmethylation

The compound can be used in a visible-light-induced decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature . This photoinduced reaction generates the desired products in good yields under simple and mild conditions .

Green Chemistry Applications

The compound can be used in green chemistry applications, as it allows for the preparation of C3-difluoroarylmethylated quinoxalin-2(1H)-one via a visible-light-induced decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature . This represents an efficient and green strategy for the preparation of these compounds .

Development of Functional Systems Relevant in the Field of Energy

The compound can be used in the development of functional systems relevant in the field of energy . This is due to the rich structural chemistry of the polyoxovanadates (POVs), a sub-class of the polyoxometalates (POMs), which are anionic molecular oxides exhibiting a rich structural chemistry due to the ability of the vanadium to adopt different oxidation states .

properties

IUPAC Name |

potassium;[2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-1-yl]-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BF5NO2.K/c1-10(2,3)21-9(20)19-6-4-11(5-7-19)8(12(11,14)15)13(16,17)18;/h8H,4-7H2,1-3H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFWDTXLSVDQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1C2(C1(F)F)CCN(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF5KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

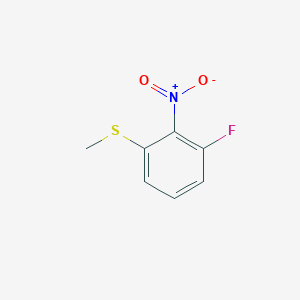

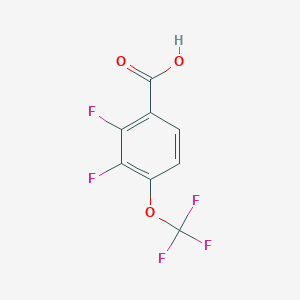

![4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2639243.png)

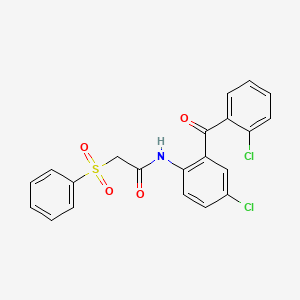

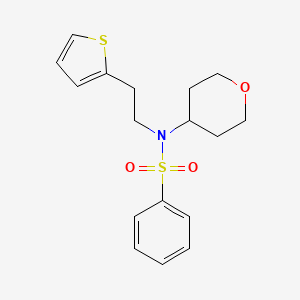

![Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate](/img/structure/B2639244.png)

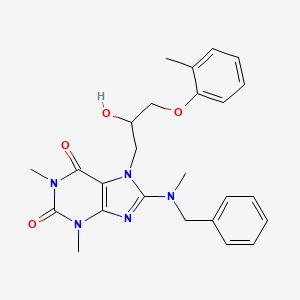

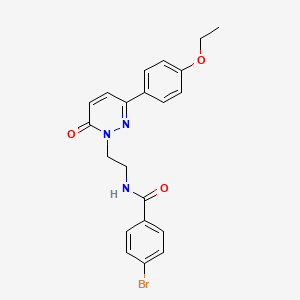

![3-benzyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2639248.png)

![3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2639257.png)

![2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2639258.png)